molecular formula C11H14FN B13048991 Cyclopropyl(4-fluoro-2-methylphenyl)methanamine

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine

Cat. No.: B13048991
M. Wt: 179.23 g/mol
InChI Key: LQMWRIYSAFGHPY-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine is a chiral amine featuring a cyclopropane ring fused to a substituted aromatic system. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol and a CAS number of 1213359-24-0 . The compound is structurally characterized by a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 4-fluoro-2-methylphenyl moiety.

The (S)-enantiomer of this compound is commercially available, though it is currently listed as out of stock . Its synthesis typically involves multi-step processes, including cyclopropanation and deprotection under acidic conditions, as seen in analogous compounds .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

cyclopropyl-(4-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3

InChI Key

LQMWRIYSAFGHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2CC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general approach to synthesizing cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves:

  • Introduction of the cyclopropyl group via cyclopropanation or reductive amination.
  • Installation or retention of the fluorine substituent on the aromatic ring.
  • Formation or preservation of the amine functional group.
  • Use of protecting groups and selective deprotection steps to control reactivity.

Reductive Amination with Cyclopropanealdehyde

One of the most effective routes involves reductive amination of a 4-fluoro-2-methylphenyl derivative with cyclopropanealdehyde, followed by reduction to form the cyclopropylmethylamine moiety.

Procedure Highlights:

  • Starting with 4-fluoro-2-methylphenylamine or a protected derivative.
  • Reacting with cyclopropanealdehyde in the presence of a base such as sodium bicarbonate in a solvent mixture of tetrahydrofuran (THF) and methanol.
  • Stirring at elevated temperature (~60 °C) for 2 hours to form the imine intermediate.
  • Addition of sodium borohydride portionwise at 0 °C to reduce the imine to the amine.
  • Workup includes aqueous extraction, drying, and purification by chromatography.
  • Final acidification with hydrochloric acid to obtain the amine hydrochloride salt.

This method yields this compound with high purity and good yield, as confirmed by chromatographic and spectroscopic analysis.

Cyclopropanation of Vinyl Fluoride Intermediates

An alternative approach involves:

  • Synthesis of vinyl fluoride intermediates via bromofluorination and elimination reactions on appropriately substituted styrenes.
  • Cyclopropanation of these vinyl fluorides using diazo compounds (e.g., ethyl diazoacetate) in the presence of copper catalysts (e.g., Cu(acac)2).
  • Subsequent functional group transformations to convert cyclopropanecarboxylates into the target amine via reduction and amination steps.

This approach allows for stereochemical control and the preparation of fluorinated cyclopropane derivatives with defined cis/trans isomer ratios.

Reduction of Ester Precursors

In some synthetic routes, ester precursors such as 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylic acid ethyl esters are reduced to alcohols and further converted to amines.

Key Steps:

  • Sodium borohydride in tetrahydrofuran (THF) with dehydrated alcohol under reflux conditions reduces the ester carbonyl group to the corresponding alcohol.
  • Addition of concentrated hydrochloric acid facilitates the reaction and subsequent workup.
  • Extraction and purification yield high-purity alcohol intermediates, which can be further transformed into amines.

This method is noted for its simplicity, low energy consumption, and high yield (>96%) with product purity above 98%.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Purity (%) Notes
Reductive Amination with Cyclopropanealdehyde Cyclopropanealdehyde, NaHCO3, NaBH4, THF/MeOH, 60 °C Mild conditions, straightforward 85-90 >95 Requires careful temperature control
Cyclopropanation of Vinyl Fluoride Vinyl fluoride intermediate, ethyl diazoacetate, Cu(acac)2 catalyst Stereochemical control, versatile 70-85 >90 Involves multiple steps, catalyst needed
Reduction of Ester Precursors Sodium borohydride, THF, dehydrated alcohol, HCl High yield and purity, simple setup 96+ >98 Efficient for related quinoline derivatives

Research Findings and Analysis

  • The reductive amination method provides a direct route to the target amine with good yields and purity, making it suitable for scale-up and industrial applications.
  • Cyclopropanation of vinyl fluorides allows access to stereochemically defined cyclopropyl derivatives, which can be crucial for biological activity studies and PET imaging agent development.
  • Reduction of ester precursors to alcohols and subsequent amination offers a robust pathway with excellent purity and yield, particularly for related heterocyclic analogs, demonstrating versatility in fluorinated cyclopropane chemistry.
  • Analytical techniques such as HPLC monitoring ensure reaction completion and product purity, critical for pharmaceutical-grade material preparation.
  • The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique cyclopropyl and fluorinated phenyl groups can enhance the reactivity and selectivity of chemical reactions, making it a useful intermediate in organic synthesis.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics.
  • Anticancer Activity : In vitro studies have demonstrated that related compounds show promising antitumor activity against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). Structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring could enhance efficacy.

Medicine

This compound is being explored as a pharmaceutical intermediate for drug development:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive function.
  • Inflammation Reduction : Some studies have shown that derivatives can reduce inflammatory markers in cellular models, suggesting applications in treating inflammatory diseases.

Antitumor Activity

In vitro studies demonstrated that derivatives of related compounds showed promising antitumor activity against several cancer cell lines. The structure-activity relationship indicated that modifications on the phenyl ring could enhance efficacy.

Biofilm Inhibition

Compounds similar to this compound have been studied for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, highlighting their potential in developing new anti-infective agents.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Cyclopropyl(4-fluoro-2-methylphenyl)methanamine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 4-Fluoro-2-methylphenyl C₁₁H₁₄FN 179.24 Chiral (S)-enantiomer; cyclopropane core
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride 4-Fluorophenyl (no methyl group) C₁₀H₁₃ClFN 201.67 Hydrochloride salt; R-configuration; higher molecular weight due to Cl⁻
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl C₁₀H₁₂ClN 181.66 Chlorine substituent; acute oral toxicity (H302) and skin irritation (H315)
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine (39) Quinolin-8-ylmethyl; 5-fluoro-2-methoxyphenyl C₂₃H₂₄FN₃O 393.46 Extended aromatic system; HRMS and NMR data available
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine 5-Bromo-4-methylpyridinyl C₁₀H₁₃BrN₂ 241.13 Pyridine ring; bromine substituent; used in kinase inhibitor research

Key Observations :

  • Chirality : Enantiomeric forms (e.g., R vs. S) significantly influence pharmacological activity and synthesis complexity .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility but add molecular weight.

Comparative Data :

Compound Synthetic Method Yield Analytical Validation
Target Compound Acidic deprotection 38–97% NMR, HRMS (not explicitly reported)
Compound 39 NaBH(OAc)₃-mediated reductive amination 32% ¹H/¹³C NMR, HRMS
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl treatment in methanol High Purity >97%; structural confirmation via NMR

Biological Activity

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine is a compound of interest in medicinal chemistry, particularly due to its interactions with serotonin receptors. The unique structural features of this compound, including the cyclopropyl group and the fluorinated aromatic moiety, contribute to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N
  • Molecular Weight : Approximately 179.23 g/mol

The presence of the fluorine atom enhances metabolic stability and influences biological activity, making it a candidate for further pharmacological exploration.

Interaction with Serotonin Receptors

This compound has been studied for its binding affinity and activity at various serotonin receptor subtypes, particularly the 5-HT2_2 receptor family. Research indicates that:

  • Binding Affinity : The compound exhibits significant binding affinity for the 5-HT2C_2C receptor, which is implicated in mood regulation and anxiety disorders. Studies suggest that modifications to the cyclopropyl or phenyl groups can significantly alter these binding affinities .
  • Selectivity : Structural optimizations have shown that fluorinated derivatives often have enhanced selectivity for specific serotonin receptor subtypes, which is critical for minimizing side effects in therapeutic applications .

Therapeutic Potential

Given its interaction with serotonin receptors, this compound is being explored as a potential treatment for various central nervous system disorders, including:

  • Mood Disorders : Its activity at the 5-HT2C_2C receptor suggests potential applications in treating depression and anxiety .
  • Obesity and Schizophrenia : The 5-HT2C_2C receptor is also a target for obesity management and schizophrenia treatment, indicating broader therapeutic implications .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that:

  • Fluorination Effects : The introduction of fluorine atoms can significantly enhance lipophilicity and improve brain penetration, which is advantageous for central nervous system activity .
  • Modification Impact : Small changes in the structure, such as substituting different groups on the phenyl ring or altering the cyclopropyl configuration, can lead to substantial variations in biological activity and selectivity profiles .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on 5-HT2C_2C Activity :
    • A recent study reported an EC50_{50} of approximately 5.2 nM for this compound at the 5-HT2C_2C receptor, showcasing its potent agonistic properties .
  • Pharmacokinetic Profile :
    • Investigations into its pharmacokinetics indicate favorable absorption and distribution characteristics, making it a viable candidate for further development in pharmacotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl(4-fluoro-2-methylphenyl)methanamine, and what are the critical steps for ensuring purity?

  • Methodology : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane (DCE) or sodium borohydride (NaBH4_4) in methanol. Key steps include:

  • Formation of the cyclopropane ring via [2+1] cycloaddition or transition-metal-catalyzed methods.
  • Reductive coupling of the amine group with aldehyde intermediates under controlled pH and temperature.
  • Purification via column chromatography or recrystallization to achieve >95% purity (common in academic settings) .
    • Data : Typical yields range from 70–97%, depending on the reducing agent and solvent system. For example, NaBH(OAc)3_3 in DCE yields ~90% purity, while NaBH4_4 in methanol may require additional purification steps .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodology :

  • 1^1H NMR : Look for characteristic signals:
  • Cyclopropane protons as two doublets of doublets (δ ~0.8–1.5 ppm, J = 4–8 Hz).
  • Aromatic protons from the 4-fluoro-2-methylphenyl group (δ ~6.8–7.2 ppm, split due to fluorine coupling).
  • Methyl group singlet (δ ~2.3 ppm) and amine protons (δ ~1.5–2.0 ppm, broad if free).
  • 13^{13}C NMR : Cyclopropane carbons (δ ~8–12 ppm), aromatic carbons (δ ~115–135 ppm), and fluorine-coupled carbons (δ ~160 ppm for C-F) .
    • Validation : HRMS (ESI) should match the theoretical mass (e.g., [M+H]+^+ = 220.14 g/mol) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?

  • Methodology :

  • Use chiral auxiliaries (e.g., (S)- or (R)-BINOL ligands) during cyclopropane ring formation.
  • Catalytic asymmetric methods, such as Rh2_2(OAc)4_4-mediated cyclopropanation, can achieve >90% enantiomeric excess (ee).
  • Chiral HPLC or SFC (supercritical fluid chromatography) for separation and validation .
    • Challenges : Steric hindrance from the 4-fluoro-2-methyl group may reduce ee; fine-tuning reaction temperature and solvent polarity (e.g., toluene vs. THF) is critical .

Q. What computational or experimental strategies resolve contradictions in reported receptor binding affinities for this compound?

  • Methodology :

  • Docking Studies : Compare binding poses in serotonin receptors (e.g., 5-HT2C_{2C}) using software like AutoDock Vina. Focus on fluorine’s electrostatic interactions and cyclopropane’s conformational rigidity.
  • Functional Assays : Use calcium flux or β-arrestin recruitment assays to differentiate agonist vs. antagonist behavior.
  • Data Reconciliation : Cross-validate binding data with orthogonal techniques (e.g., SPR vs. radioligand assays) to address discrepancies in reported IC50_{50} values .
    • Case Study : A study on analogous compounds showed that fluorination at the 4-position increased 5-HT2C_{2C} selectivity by 10-fold compared to non-fluorinated derivatives .

Q. How does the cyclopropane ring influence metabolic stability in vivo?

  • Methodology :

  • Conduct microsomal stability assays (human/rat liver microsomes) to compare degradation rates.
  • Key Findings : Cyclopropane rings reduce oxidative metabolism by cytochrome P450 enzymes due to their strain and lack of rotatable bonds. For example, cyclopropane-containing analogs showed 40% higher half-life (t1/2_{1/2}) in plasma compared to linear analogs .
  • LC-MS/MS Analysis : Identify metabolites; the 4-fluoro group may undergo defluorination, detected via 19^{19}F NMR or mass shifts .

Key Research Gaps and Recommendations

  • Stereochemical Impact : Limited data on the pharmacological differences between (R)- and (S)-enantiomers. Priority: Perform in vitro receptor profiling for each enantiomer .
  • Metabolic Pathways : Defluorination and cyclopropane ring oxidation pathways are poorly characterized. Priority: Use 18^{18}O labeling or deuterated analogs to track metabolic fate .

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